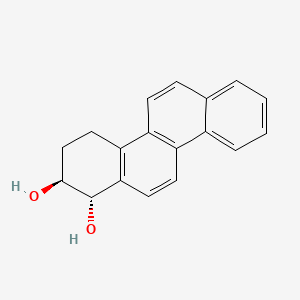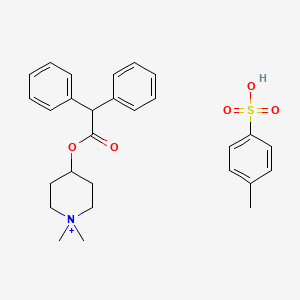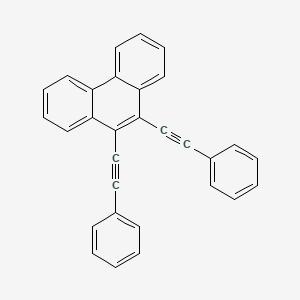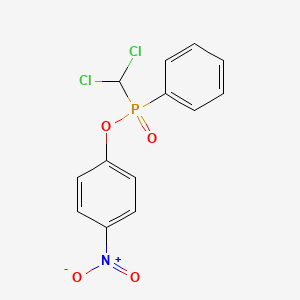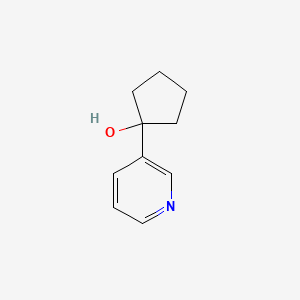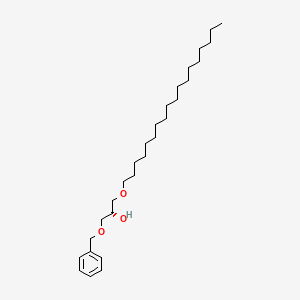
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is a complex organic compound with a unique structure that includes both long-chain alkyl and aromatic ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- typically involves the reaction of 2-propanol with octadecyloxy and phenylmethoxy groups under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its aromatic ether group may interact with specific proteins or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-(octadecyloxy)-: Lacks the phenylmethoxy group, resulting in different chemical properties and applications.
2-Propanol, 1-(phenylmethoxy)-: Lacks the octadecyloxy group, affecting its amphiphilic nature and interactions with biological membranes.
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, ®-: The ®-enantiomer of the compound, which may have different biological activities and interactions compared to the (S)-enantiomer.
Uniqueness
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of long-chain alkyl and aromatic ether groups, as well as its stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
83526-57-2 |
|---|---|
Formule moléculaire |
C28H50O3 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(2S)-1-octadecoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-25-28(29)26-31-24-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 |
Clé InChI |
RURLGCJHIQXITB-NDEPHWFRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@@H](COCC1=CC=CC=C1)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


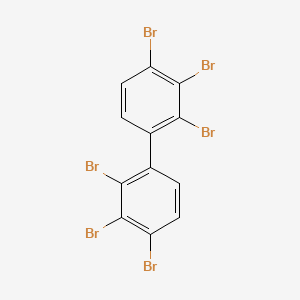
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
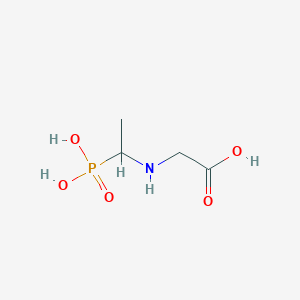
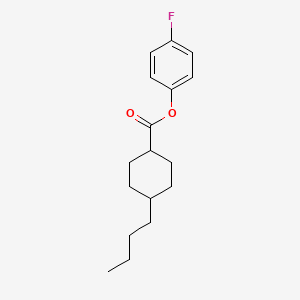
![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
